molecular formula C18H22N2O5S B3872506 N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B3872506
M. Wt: 378.4 g/mol
InChI Key: KQBAVNKTNWKEIJ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with the molecular formula C18H22N2O5S and a molecular weight of 378.4427 . This compound features a thiazolidine ring, a tert-butyl group, and a dimethoxybenzylidene moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, typically starting with the preparation of the thiazolidine ring. The reaction conditions often include the use of tert-butyl nitrite for nitrogen transfer reactions . Industrial production methods may involve the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include tert-butyl nitrite and tert-butyl hydroperoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets through its thiazolidine ring and tert-butyl group. These interactions can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds include:

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide stands out due to its unique combination of a thiazolidine ring and a dimethoxybenzylidene moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-18(2,3)19-15(21)10-20-16(22)14(26-17(20)23)9-11-6-7-12(24-4)13(8-11)25-5/h6-9H,10H2,1-5H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBAVNKTNWKEIJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

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